3-(1,3-Benzothiazol-2-yl)propan-1-ol
Overview
Description
3-(1,3-Benzothiazol-2-yl)propan-1-ol is a chemical compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol . This compound is part of the benzothiazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)propan-1-ol typically involves the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. One common method involves the use of 2-aminothiophenol and an aromatic aldehyde in the presence of hydrogen peroxide (H2O2) and hydrochloric acid (HCl) to form the benzothiazole ring . The resulting benzothiazole derivative can then be further reacted with propanol to yield this compound.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the use of base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane . This method is efficient, economical, and convenient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: The hydroxyl group in the propanol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The benzothiazole ring is known to interact with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzothiazoles: These compounds share the benzothiazole core but differ in the substituents attached to the ring.
1,3-Benzothiazole Derivatives: Compounds with different functional groups attached to the benzothiazole ring, such as 2-phenyl quinazolin-4(3H)-one.
Uniqueness
3-(1,3-Benzothiazol-2-yl)propan-1-ol is unique due to its specific propanol moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-5,12H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLSXNKQAWAPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556906 | |
Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-09-9 | |
Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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